2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide
Description
Systematic Nomenclature
The systematic IUPAC name 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide delineates its core structure and substituents:
- Pyridazinone backbone : A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2, with a ketone group at position 6.
- 4-Phenylpiperazinyl substituent : A piperazine ring substituted with a phenyl group at position 4, attached to the pyridazinone ring at position 3.
- Isopropyl acetamide side chain : An acetamide group substituted with an isopropyl moiety at the terminal nitrogen, linked to the pyridazinone ring via position 1.
This nomenclature adheres to IUPAC priority rules, where the pyridazinone ring serves as the parent structure, and substituents are numbered to minimize locants.
Molecular Formula Analysis
The molecular formula C₂₂H₂₄N₆O₂ reflects the compound’s atomic composition:
- 22 carbon atoms : Distributed across the pyridazinone (6 carbons), phenylpiperazine (10 carbons), and acetamide-isopropyl (6 carbons) groups.
- 24 hydrogen atoms : Including aromatic hydrogens on the phenyl ring, methyl groups in the isopropyl substituent, and hydrogens on the piperazine and pyridazinone rings.
- 6 nitrogen atoms : Two in the pyridazinone core, four in the piperazine ring.
- 2 oxygen atoms : One ketone oxygen in the pyridazinone ring and one amide oxygen.
Table 1: Molecular formula and weight
| Property | Value |
|---|---|
| Molecular formula | C₂₂H₂₄N₆O₂ |
| Molecular weight (g/mol) | 404.5 |
| Degrees of unsaturation | 13 (indicative of aromatic and heterocyclic rings) |
Properties
Molecular Formula |
C19H25N5O2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C19H25N5O2/c1-15(2)20-18(25)14-24-19(26)9-8-17(21-24)23-12-10-22(11-13-23)16-6-4-3-5-7-16/h3-9,15H,10-14H2,1-2H3,(H,20,25) |
InChI Key |
LDTWFHIEGVRWSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)C=CC(=N1)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, where the pyridazinone intermediate reacts with 1-(4-phenylpiperazin-1-yl)halides.
Acetamide Group Addition: The final step involves the acylation of the intermediate with isopropylamine and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenylpiperazine or pyridazinone moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, alkylating agents, and other electrophiles or nucleophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Research: Researchers use the compound to explore its reactivity and potential as a building block for more complex molecules.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, the compound acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This action helps alleviate symptoms of cognitive decline and memory impairment . The compound may also interact with other molecular pathways, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Table 1: Key Structural Variations in Analogs
Notes:
- The target compound’s piperazine-phenyl group is retained in analogs like Compound 1 and the N-cycloheptyl analog , while Compound 22 introduces a fluorophenyl group for enhanced electronic effects.
- Acetamide side-chain modifications significantly alter hydrophobicity and steric bulk, influencing receptor binding .
Key Observations :
- The N-isopropyl group in the target compound may simplify synthesis compared to bulkier substituents (e.g., cycloheptyl ), which require additional purification steps.
- Fluorinated analogs (e.g., Compound 22 ) exhibit higher melting points (224–240°C) due to increased crystallinity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
Limitations :
Biological Activity
The compound 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide is a pyridazine derivative that has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 404.5 g/mol. The structure features a pyridazine ring, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N6O2 |
| Molecular Weight | 404.5 g/mol |
| Chemical Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in inflammatory pathways and cancer cell proliferation.
Key Mechanisms:
- Inhibition of Inflammatory Pathways : The compound has shown potential in inhibiting pro-inflammatory cytokines, which play a significant role in chronic inflammation.
- Anticancer Activity : Studies indicate that it may induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell cycle arrest.
Anti-inflammatory Effects
Research indicates that 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide effectively reduces the levels of inflammatory markers such as TNF-alpha and IL-6 in vitro. For example:
- A study demonstrated a significant decrease in TNF-alpha production in macrophage cultures treated with the compound, suggesting its potential as an anti-inflammatory agent .
Anticancer Properties
In vitro studies have reported the compound's cytotoxic effects against various cancer cell lines:
- Cell Line Studies : The compound exhibited an IC50 value of approximately 20 µM against human breast cancer cells (MCF7), indicating potent anticancer activity .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 20 | Cytotoxicity observed |
| A549 | 30 | Apoptosis induction |
Case Studies
- Study on Breast Cancer Cells : In a controlled study, MCF7 cells treated with varying concentrations of the compound showed increased apoptosis rates compared to untreated controls, highlighting its potential as a therapeutic agent .
- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory cytokines, supporting its use in treating inflammation-related conditions .
Q & A
Basic: What are the critical steps for optimizing the synthesis of 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide?
Methodological Answer:
Synthesis optimization requires careful control of reaction parameters:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, improving yields .
- Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) may be necessary for introducing aryl groups.
- Temperature Control : Stepwise heating (e.g., 60–80°C for cyclization) minimizes side reactions .
- Purification : Column chromatography or recrystallization ensures >95% purity, validated by HPLC .
Basic: Which analytical techniques are essential for confirming the structural identity of this compound?
Methodological Answer:
A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and piperazine ring integration .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 391.5 g/mol) and fragmentation patterns .
- IR Spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- X-ray Crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .
Basic: What safety protocols should be followed when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical evaluation .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
Methodological Answer:
SAR strategies include:
- Substituent Variation : Replace the 4-phenylpiperazine group with bulkier (e.g., 4-fluorophenyl) or electron-withdrawing groups to modulate target binding .
- Scaffold Hybridization : Fuse pyridazinone with thiophene or furan rings to enhance enzyme inhibition (e.g., kinase targets) .
- Bioisosteric Replacement : Substitute the propan-2-yl acetamide with cyclopropyl or tert-butyl groups to improve metabolic stability .
Example SAR Table :
| Derivative | Modification | Bioactivity Change |
|---|---|---|
| N-(4-Fluorophenyl) | Increased polarity | Enhanced kinase inhibition |
| Thiophene hybrid | Extended conjugation | Improved IC₅₀ against cancer cells |
Advanced: What methodologies elucidate the molecular mechanism of this compound’s biological activity?
Methodological Answer:
- In Vitro Assays :
- Cell Viability (MTT) : Dose-response curves in cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa) .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease activity .
- Target Identification :
- Pull-Down Assays : Biotinylated compound + streptavidin beads to isolate binding proteins .
- Molecular Docking : Simulations (e.g., AutoDock) predict interactions with ATP-binding pockets .
- Pathway Analysis : RNA-seq to identify dysregulated pathways (e.g., apoptosis, MAPK) .
Advanced: How should contradictory data on this compound’s efficacy be resolved?
Methodological Answer:
Contradictions (e.g., varying IC₅₀ values across studies) require:
- Standardized Protocols : Uniform cell lines (e.g., ATCC-certified), passage numbers, and assay conditions .
- Metabolic Stability Checks : Verify compound integrity via LC-MS after incubation in culture media .
- Off-Target Screening : Use proteome-wide profiling (e.g., thermal shift assays) to identify confounding targets .
- Statistical Validation : Replicate experiments (n ≥ 3) with ANOVA or Student’s t-test (p < 0.05) .
Advanced: What computational strategies predict this compound’s ADMET properties?
Methodological Answer:
- Pharmacokinetics :
- Absorption : SwissADME predicts Caco-2 permeability (e.g., LogP = 2.1 suggests moderate absorption) .
- Metabolism : CYP450 inhibition via ADMETlab 2.0 to identify metabolic liabilities .
- Toxicity :
- AMES Test Prediction : Derek Nexus evaluates mutagenicity risk .
- hERG Inhibition : Molecular dynamics simulations assess cardiac toxicity potential .
- Docking Studies : AutoDock Vina or Schrödinger for target affinity and binding pose validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
